molecular formula C13H19N3 B1497892 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline CAS No. 1044764-14-8

4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline

Cat. No.: B1497892
CAS No.: 1044764-14-8
M. Wt: 217.31 g/mol
InChI Key: BIKAXNVBMQFCNT-UHFFFAOYSA-N
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Description

4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a pyrrole ring fused with a pyrrolidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate substituents. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield acylethynylpyrroles . Subsequent addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide can produce the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon activation by the compound, allow the influx of cations such as sodium and calcium into the cell. This leads to changes in cellular permeability and activation of downstream signaling pathways involved in cognitive functions and neuroprotection .

Comparison with Similar Compounds

Similar compounds to 4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline include:

The uniqueness of this compound lies in its specific structure, which allows it to interact selectively with certain receptor subtypes, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

4-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-15-6-10-8-16(9-11(10)7-15)13-4-2-12(14)3-5-13/h2-5,10-11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKAXNVBMQFCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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